Acid Violet 17

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acid Violet 17 involves the reaction of specific aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired dye compound .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is then purified through crystallization or filtration techniques .

化学反応の分析

Types of Reactions

Acid Violet 17 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation states, which may alter its color properties.

Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or lightly colored derivatives.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, potentially modifying its dyeing properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogens, sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can yield leuco forms of the dye .

科学的研究の応用

Biological Research Applications

Acid Violet 17 has been extensively studied for its effects on cellular systems, particularly in the context of retinal pigment epithelial cells.

Biocompatibility Studies

Research has demonstrated that this compound can affect the viability and differentiation of retinal pigment epithelial (RPE) cells. A study evaluated the impact of different concentrations of this compound on bovine RPE cells. Results indicated that concentrations below 0.125 mg/mL were well tolerated, while higher concentrations (0.25 mg/mL and above) resulted in decreased cell viability and morphological changes indicative of dedifferentiation. The study utilized live/dead staining and immunocytochemistry to assess cell viability and cytoskeletal organization .

Morphological Changes in Cells

Another investigation focused on the dual effects of this compound and another dye on ARPE19 and 661W cells. The findings revealed significant morphological alterations and changes in cell numbers across various time points, highlighting the dye's potential cytotoxic effects .

Environmental Remediation

This compound is also significant in environmental science, particularly in wastewater treatment.

Adsorption Studies

Multiple studies have explored the adsorption capabilities of this compound onto various adsorbents such as activated carbon and multi-walled carbon nanotubes (MWCNTs). For instance, one study demonstrated that activated carbon could effectively remove this compound from aqueous solutions, achieving an adsorption capacity of approximately 185.19 mg/g under optimal conditions . Another study using MWCNTs found that dye removal efficiency was influenced by parameters such as initial dye concentration, pH, and contact time .

| Adsorbent | Adsorption Capacity (mg/g) | Optimal Conditions |

|---|---|---|

| Activated Carbon | 185.19 | Initial concentration: variable; pH: neutral |

| Multi-Walled Carbon Nanotubes | Variable | Contact time: 15-180 min; pH: adjustable |

Forensic Science Applications

This compound has applications in forensic science, particularly in the analysis of trace evidence.

Use in Fiber Analysis

In forensic investigations, this compound is utilized for staining fibers to enhance visibility during examination. Its properties allow for effective differentiation between various types of fibers under microscopic analysis . This application is crucial for linking suspects to crime scenes based on fiber evidence.

作用機序

The mechanism of action of Acid Violet 17 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can result in changes in the optical properties of the dye, making it useful for detecting and quantifying biological molecules. The pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces .

類似化合物との比較

Similar Compounds

Crystal Violet: Another synthetic dye with similar staining properties but different chemical structure.

Methyl Violet: A related dye used in similar applications but with distinct spectral characteristics.

Malachite Green: A dye with comparable uses in biology and industry but differing in its chemical composition

Uniqueness of Acid Violet 17

This compound stands out due to its unique combination of stability, color intensity, and versatility in various applications. Its ability to undergo multiple chemical reactions while maintaining its dyeing properties makes it a valuable compound in both research and industrial settings .

生物活性

Acid Violet 17 (AV-17), also known as Acid Violet 3 or CI 42535, is a synthetic dye commonly used in various applications, including histology and ophthalmic surgery. Its biological activity has garnered attention due to its potential effects on cellular viability and differentiation, particularly in retinal pigment epithelial (RPE) cells. This article explores the biological activity of AV-17 through various studies, highlighting its effects on cell viability, cytotoxicity, and potential therapeutic applications.

Overview of this compound

This compound is an acidic dye that belongs to the class of synthetic dyes known as azo dyes. It is characterized by its vibrant purple color and is soluble in water, making it suitable for various applications in biological research and clinical settings. The dye's interaction with biological tissues raises concerns about its biocompatibility and potential toxicity.

Effects on Retinal Pigment Epithelial Cells

A significant study investigated the effects of AV-17 on RPE cells, focusing on cell viability and differentiation. The study utilized bovine RPE cells exposed to varying concentrations of AV-17 (0.0625–0.5 mg/mL) for different durations (30 seconds to 5 minutes). Key findings include:

- Cell Viability : Exposure to concentrations of 0.25–0.5 mg/mL resulted in a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations .

- Cytoskeletal Changes : The dye induced disarrangement of the actin cytoskeleton and loss of tight junction protein ZO-1 from cell membranes, indicating potential dedifferentiation of RPE cells .

- Immunocytochemistry Results : Increased levels of KRT19, associated with dedifferentiated cells, were noted at higher concentrations, suggesting a shift in cellular phenotype .

Summary of Findings

| Concentration (mg/mL) | Exposure Duration | Viability Impact | Cytoskeletal Changes | KRT19 Levels |

|---|---|---|---|---|

| 0.0625 | 30 seconds | No significant impact | None | Baseline |

| 0.125 | 30 seconds | No significant impact | None | Baseline |

| 0.25 | 5 minutes | Decreased by ~36% | Disarrangement | Increased |

| 0.5 | 5 minutes | Significant decrease | Disarrangement | Increased |

Preclinical Studies on Ocular Applications

AV-17 has been evaluated for its use in chromovitrectomy—a surgical technique involving the visualization of intraocular structures using dyes. Preclinical studies have indicated that AV-17 exhibits toxic effects at concentrations much lower than those marketed for clinical use (1.5 mg/mL). Notable findings include:

- Toxic Effects : Toxicity was observed at concentrations as low as 0.25 mg/mL for short exposure times (30 seconds), affecting various ocular structures including RPE cells and ganglion cells .

- Clinical Observations : Clinical case series reported transient discoloration of intraocular lenses and degeneration of RPE following macular hole surgery using AV-17 .

Case Studies

Several case studies have highlighted the implications of AV-17 usage in clinical settings:

- Macular Hole Surgery : A study noted complications such as RPE atrophy in patients treated with AV-17 during macular hole surgeries, emphasizing the need for caution due to potential adverse effects on retinal structures .

- Retinal Function Assessment : Another investigation assessed retinal function post-exposure to AV-17, revealing that while lower concentrations were tolerated without significant functional impairment, higher doses led to observable damage .

特性

CAS番号 |

4129-84-4 |

|---|---|

分子式 |

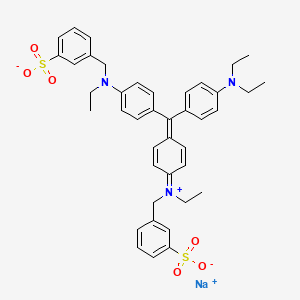

C41H45N3NaO6S2 |

分子量 |

762.9 g/mol |

IUPAC名 |

sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C41H45N3O6S2.Na/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50;/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50); |

InChIキー |

MPLTZBTUVWWVEJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

4129-84-4 |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Violet bnp; Erio Violet 6BN; Fast Acid Violet ; B Fenazo Violet X4B; NSC-71963; NSC71963 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。